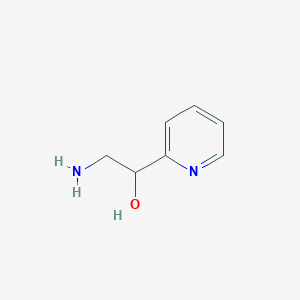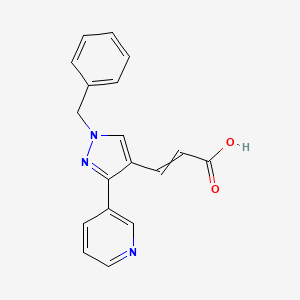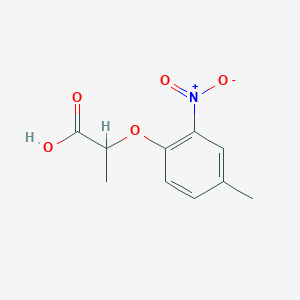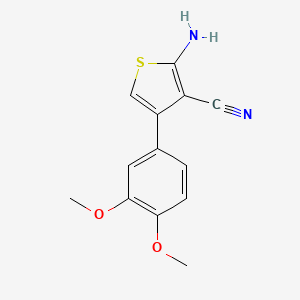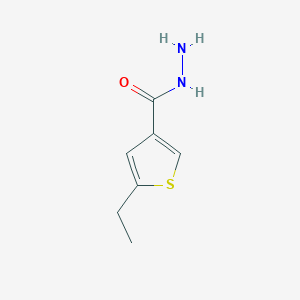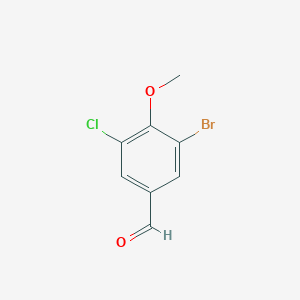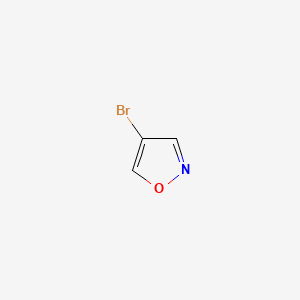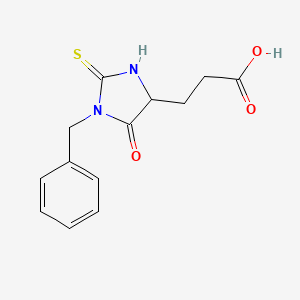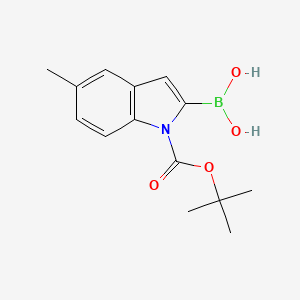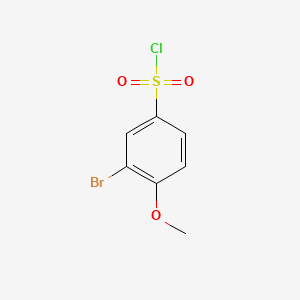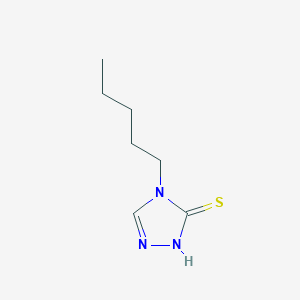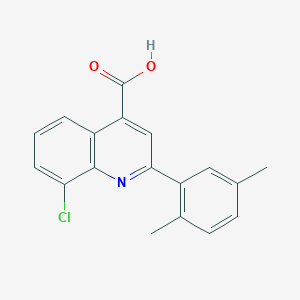
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at the 4-position and a 2,5-dimethylphenyl group at the 2-position. The molecule also has a chlorine atom at the 8-position .Physical And Chemical Properties Analysis
The boiling point of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is predicted to be 476.3±45.0 °C, and its density is predicted to be 1.303±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Pyrimido[5,4-b]quinolines : Research demonstrates alternative synthetic routes for creating substituted tricyclic systems related to riboflavin, involving cyclization of carboxylic acids and N-5-pyrimidinyl anthranilic acids. This methodology leads to new derivatives of pyrimido[5,4-b]quinoline with various substituents (Levine & Bardos, 1972).
Synthesis of Quinoline Derivatives : Another study illustrates the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This research contributes to the understanding of molecular rearrangement mechanisms in quinoline derivatives (Klásek et al., 2003).
Biological Applications
Antioxidant and Antimicrobial Properties : A study on the synthesis and evaluation of quinoline-2-carboxylates reveals significant antioxidant, antimicrobial, and antiplatelet activities. This demonstrates the potential of quinoline derivatives in therapeutic applications (Fazal et al., 2015).
Cytotoxic Activity in Cancer Research : Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives explores their synthesis and cytotoxic activity against various carcinoma cell lines. This study contributes to the development of potential anticancer agents (Bhatt, Agrawal & Patel, 2015).
Structural and Material Science Research
Design and Synthesis of Oligoamides : The design, synthesis, and structural characterization of helical, quinoline-derived oligoamide foldamers provide insights into the structural aspects of these compounds. This research aids in the understanding of molecular design principles (Jiang et al., 2003).
Study of Salt and Inclusion Compounds : The structural aspects and properties of salt and inclusion compounds of quinoline-based amides have been studied. This research contributes to the understanding of the formation and properties of these compounds in the field of crystal engineering (Karmakar, Sarma & Baruah, 2007).
Eigenschaften
IUPAC Name |
8-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-7-11(2)13(8-10)16-9-14(18(21)22)12-4-3-5-15(19)17(12)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLBESAQAQTUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194076 |
Source


|
| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
862647-94-7 |
Source


|
| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862647-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

